molecular formula C17H14N2O2 B8049974 CID 5910713

CID 5910713

Cat. No. B8049974
M. Wt: 278.30 g/mol
InChI Key: BBBYRJLYBLPEBL-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 5910713 is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5910713 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5910713 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells : CID has been utilized as a valuable tool for studying various biological processes, offering control over protein function with precision and spatiotemporal resolution. This has primary applications in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems demonstrate the potential for inducible gene regulation and gene editing. This includes applications for fine-tuning gene expression levels and multiplexing biological signals for transient genome manipulation, even in vivo (Ma et al., 2023).

  • Development of Bivalent FKBP12 Ligands : The synthesis of a new class of wholly synthetic compounds for CID has broad utility in biological research and potential medical applications, especially in gene and cell therapies. These compounds offer versatility for studying intracellular signaling events (Keenan et al., 1998).

  • Solving Cell Biology Problems : CID techniques have been instrumental in solving numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. This includes technical advances for improved specificity and applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Control of Protein Localization in Cells : A novel chemical inducer of protein dimerization has been developed that offers rapid on/off control using light, demonstrating utility in controlling processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

properties

IUPAC Name

(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,18H,1H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBYRJLYBLPEBL-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5910713

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 5910713
Reactant of Route 2
Reactant of Route 2
CID 5910713
Reactant of Route 3
Reactant of Route 3
CID 5910713
Reactant of Route 4
Reactant of Route 4
CID 5910713
Reactant of Route 5
Reactant of Route 5
CID 5910713
Reactant of Route 6
Reactant of Route 6
CID 5910713

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.